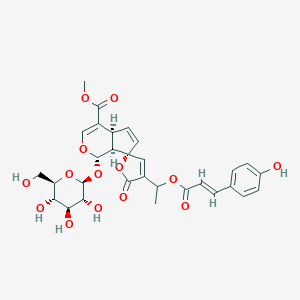

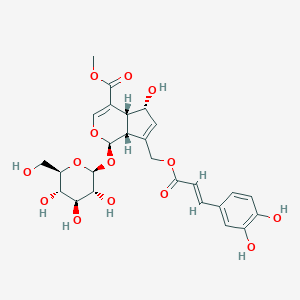

13-O-p-Coumaroylplumierid

Übersicht

Beschreibung

Natural product derived from plant source.

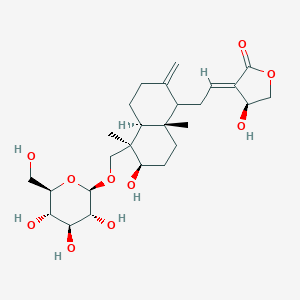

methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate is a natural product found in Plumeria alba, Allamanda blanchetii, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antileukämische Wirksamkeit

Die Verbindung hat vielversprechende antileukämische Wirksamkeit gegen B-Zell-akute lymphatische Leukämie gezeigt . Es wurde an der B-Zell-akuten lymphatischen Leukämie-Zelllinie (NALM 6), der humanen Lungenkrebszelllinie (A549), der T-Zell-akuten lymphatischen Leukämie-Zelllinie (MOLT4) und PBMC, die aus normalen Spendern isoliert wurden, unter Verwendung des MTT-Assays getestet . Eine robuste antiproliferative Aktivität wurde im Fall von NALM 6 beobachtet, gefolgt von A549, MOLT4, während im Fall von PBMC eine vernachlässigbare Aktivität beobachtet wurde .

Antioxidative Eigenschaften

Die Verbindung wurde auf ihre antioxidativen Eigenschaften untersucht. Antioxidative Assays wie der Superoxidradikal-Scavenging-Assay, der Stickstoffoxidradikal-Scavenging-Assay, wurden an den methanolischen und Ethylacetat-Extrakten der Pflanze durchgeführt, die die prooxidative Natur des Extrakts zeigen .

3. Docking gegen Cycline und Cdk-Proteine Die Verbindung wurde gegen fünf verschiedene Cycline und Cdk-Proteine angedockt, die für ALL verantwortlich sind . Die Verbindungen haben zufriedenstellende Ergebnisse gezeigt und ihre Verträglichkeit und ADMET-Eigenschaften wurden weiter untersucht .

Potenzieller Kandidat für ein Leukämie-Medikament

Basierend auf den Ergebnissen kann die Verbindung in Zukunft als potenzieller Kandidat für ein Leukämie-Medikament betrachtet werden .

Isoliert aus Plumeria rubra

Die Verbindung wird aus den Kräutern von Plumeria rubra isoliert<a aria-label="2: 5.

Eigenschaften

IUPAC Name |

methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O14/c1-14(41-21(33)8-5-15-3-6-16(32)7-4-15)18-11-30(44-27(18)38)10-9-17-19(26(37)39-2)13-40-28(22(17)30)43-29-25(36)24(35)23(34)20(12-31)42-29/h3-11,13-14,17,20,22-25,28-29,31-32,34-36H,12H2,1-2H3/b8-5+/t14?,17-,20-,22-,23-,24+,25-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCMGDNFDRNGGZ-FKYHQWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80416-52-0 | |

| Record name | Plumieride coumarate glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080416520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

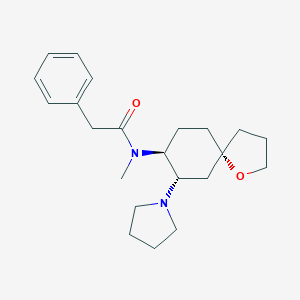

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is so special about the β-glucosidase found in Plumeria obtusa that allows it to interact with plumieride coumarate glucoside?

A1: The β-glucosidase isolated from Plumeria obtusa exhibits high specificity for plumieride coumarate glucoside, its natural substrate. This specificity stems from the enzyme's preference for the glucosyl group attached to the C-7' position of the coumaryl moiety in the molecule [, ]. This enzyme shows limited activity towards other similar compounds, further highlighting its specialized role in the hydrolysis of plumieride coumarate glucoside.

Q2: What is the result of the interaction between plumieride coumarate glucoside and the β-glucosidase from Plumeria obtusa?

A2: The β-glucosidase from Plumeria obtusa catalyzes the hydrolysis of plumieride coumarate glucoside, breaking it down into 13-O-coumarylplumieride and a glucose molecule [, ]. This specific enzymatic activity suggests a potential role in plant metabolism or defense mechanisms involving these iridoid glycosides.

Q3: Beyond Plumeria obtusa, has plumieride coumarate glucoside been identified in any other plant species?

A3: Yes, research has identified plumieride coumarate glucoside in the flowers of Allamanda schotii alongside other iridoids like plumieride and plumeiride coumarate []. This finding suggests a potential chemotaxonomic relationship between Plumeria and Allamanda species and warrants further investigation into the distribution and potential biological roles of this compound in different plant families.

Q4: Are there any potential anti-cancer effects associated with compounds found in Plumeria alba?

A4: While the research primarily focuses on plumieride coumarate glucoside from Plumeria obtusa, a related compound, plumercine, found in Plumeria alba, has shown promising anti-leukemic effects in vitro against B cell acute lymphoblastic leukemia (ALL) []. In silico docking studies suggest plumercine's potential to interact with cyclins and cyclin-dependent kinases (Cdks), key regulators of the cell cycle, making it a potential candidate for further investigation as an anti-leukemic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)